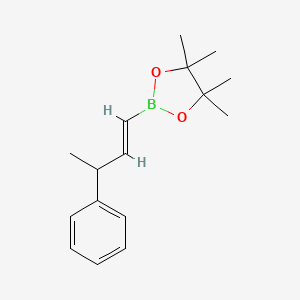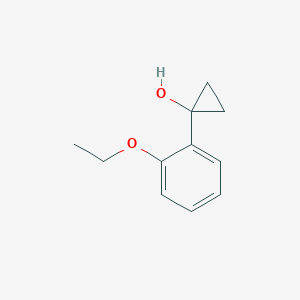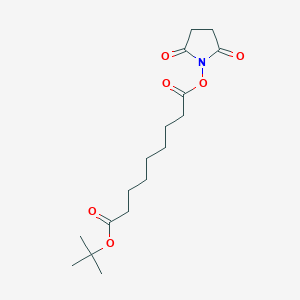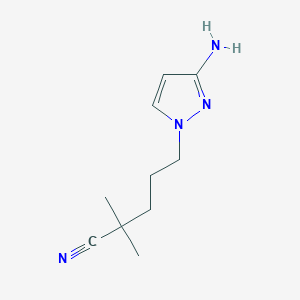
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halides or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted dioxaborolane derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties. Research into its potential as a drug candidate or as a component of drug delivery systems is ongoing.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in nanotechnology and materials science.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-yn-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the phenylbutenyl group. These features confer distinct reactivity and stability, making it valuable for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C16H23BO2 |
|---|---|
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-3-phenylbut-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-13(14-9-7-6-8-10-14)11-12-17-18-15(2,3)16(4,5)19-17/h6-13H,1-5H3/b12-11+ |
Clé InChI |
BHPCREMOBXBWBS-VAWYXSNFSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)C2=CC=CC=C2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)


